9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O4 and its molecular weight is 475.549. The purity is usually 95%.
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Scientific Research Applications
Methylated Purines in Urinary Stones
Research by Safranow and Machoy (2005) highlighted the presence of methylated purines in urinary stones, indicating that these compounds, including various methyl derivatives of uric acid and xanthine, can coprecipitate in samples supersaturated with uric acid. The study suggests that these purines, including methylxanthines, which are widespread in diet and drugs, may play a role in the pathogenesis of urolithiasis, illustrating the importance of purine metabolism and its derivatives in medical research on kidney stone formation (Safranow & Machoy, 2005).
Neuroprotection by Caffeine and A2A Adenosine Receptor Inactivation
A study on the neuroprotective effects of caffeine and A2A adenosine receptor antagonists in a model of Parkinson's Disease (PD) demonstrated that these compounds can attenuate the dopaminergic deficits characteristic of PD. This research suggests that the purine structure within caffeine and its interaction with adenosine receptors can offer a therapeutic avenue for neurodegenerative diseases, presenting another significant area of scientific inquiry for purine derivatives (Chen et al., 2001).
Environmental Phenols and Parabens in Human Exposure
Investigations into human exposure to environmental chemicals, such as phenols and parabens, have underscored the ubiquity of these compounds in daily life and their potential endocrine-disrupting effects. Studies like those conducted by Valle-Sistac et al. (2016) and Frederiksen et al. (2014) demonstrate the widespread presence of these chemicals in human tissues and bodily fluids, pointing to the importance of researching the impact of synthetic and naturally occurring purine analogs on human health and the environment (Valle-Sistac et al., 2016); (Frederiksen et al., 2014).
Mechanism of Action
Target of Action
Similar compounds with a 2,4-dimethoxyphenyl structure have been found to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Mode of Action
Similar compounds have been found to interact with bacterial rna polymerase (rnap), inhibiting its function . This interaction occurs at the switch region of the bacterial RNAP .
Biochemical Pathways
Similar compounds have been found to inhibit bacterial rna polymerase (rnap), which is involved in the synthesis of rnas in bacteria . This inhibition could potentially affect various biochemical pathways in bacteria.
Pharmacokinetics
Similar compounds have been found to have potent antimicrobial activity, suggesting they may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties . These effects suggest that the compound may induce changes at both the molecular and cellular levels.
Action Environment
Similar compounds have been found to be sensitive to air , suggesting that the compound’s action, efficacy, and stability may be influenced by exposure to air.
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-16-7-6-8-18(11-16)15-31-24(32)22-23(28(3)26(31)33)27-25-29(13-17(2)14-30(22)25)20-10-9-19(34-4)12-21(20)35-5/h6-12,17H,13-15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOVXHLOKKTOTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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